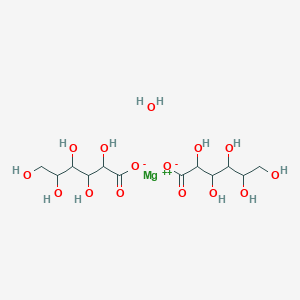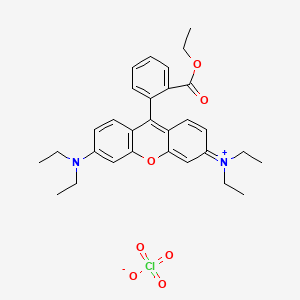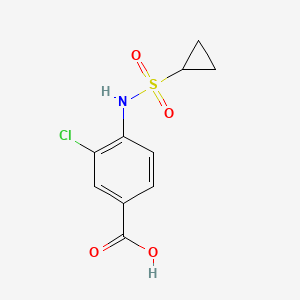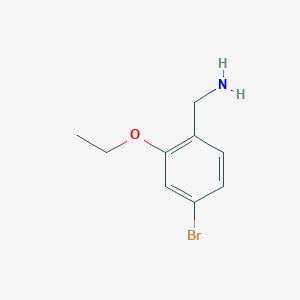
Magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium D-gluconate hydrate: is a compound with the chemical formula C12H22MgO14 · xH2O . It is the magnesium salt of D-gluconic acid and is commonly used as a mineral supplement. This compound is known for its high bioavailability, making it an effective source of magnesium for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium D-gluconate hydrate can be synthesized by reacting D-gluconic acid with magnesium oxide. The reaction typically involves mixing the two reactants in a specific molar ratio and allowing the reaction to proceed in an aqueous medium. The product is then crystallized from the solution .
Industrial Production Methods: In industrial settings, the production of magnesium D-gluconate hydrate involves the same basic reaction but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified and dried to obtain the final crystalline form .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium D-gluconate hydrate primarily undergoes chelation reactions due to the presence of gluconic acid, which is a strong chelating agent. It can chelate with various metal ions such as calcium, iron, aluminum, and copper .
Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions and may require adjusting the pH to optimize the reaction conditions. Common reagents include metal salts and acids or bases to adjust the pH .
Major Products: The major products of these reactions are the corresponding metal gluconates, which are used in various applications, including as dietary supplements and in industrial processes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, magnesium D-gluconate hydrate is used as a reagent for various analytical and synthetic purposes. Its chelating properties make it useful in complexometric titrations and as a stabilizer for certain reactions .
Biology: In biological research, magnesium D-gluconate hydrate is used to study the role of magnesium in cellular processes. It is also used in cell culture media to provide a source of magnesium for growing cells .
Medicine: Medically, magnesium D-gluconate hydrate is used as a supplement to treat or prevent magnesium deficiency. It is also studied for its potential benefits in conditions such as hypertension and preeclampsia .
Industry: In industrial applications, magnesium D-gluconate hydrate is used as a food additive to regulate acidity and as a chelating agent in various processes .
Wirkmechanismus
Magnesium D-gluconate hydrate exerts its effects by providing bioavailable magnesium, which is a cofactor in over 300 enzyme systems in the body. These enzymes regulate various biochemical reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . Magnesium competes with calcium for membrane binding sites and stimulates calcium sequestration by the sarcoplasmic reticulum, helping maintain low intracellular calcium ion concentration .
Vergleich Mit ähnlichen Verbindungen
- Calcium D-gluconate
- Zinc D-gluconate
- Copper D-gluconate
- Sodium D-gluconate
- Potassium D-gluconate
Comparison: Magnesium D-gluconate hydrate is unique due to its high bioavailability and specific role in magnesium supplementation. While other gluconates like calcium D-gluconate and zinc D-gluconate are also used for their respective mineral supplementation, magnesium D-gluconate hydrate is particularly effective in treating magnesium deficiency and related conditions .
Eigenschaften
Molekularformel |
C12H24MgO15 |
|---|---|
Molekulargewicht |
432.62 g/mol |
IUPAC-Name |
magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Mg.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
IAKLPCRFBAZVRW-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one](/img/structure/B12067950.png)


![5-[(E)-2-nitroprop-1-enyl]-1-benzofuran](/img/structure/B12067964.png)

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)
![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)
![2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12068001.png)

![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)


